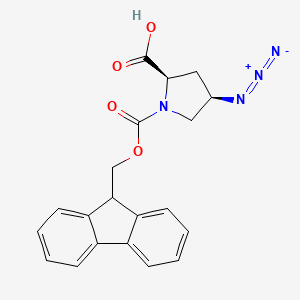

2-(Morpholinocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related morpholine carboxylic acid derivatives involves various chemical reactions. For instance, optically active morpholinecarboxylic acids have been synthesized from benzyl N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer with 2-chloroethanol or 2-chloroethanethiol, showcasing a method for producing related structures (Kogami & Okawa, 1987). Similarly, the synthesis of 2-morpholine carboxylic acid derivatives leading to novel ring systems demonstrates the versatility of morpholine-based syntheses (King & Martin, 1991).

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 2,3-dimethyl-5-(2'-methylprop-1'-enyl)-6-(morpholyl-4'-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been determined through X-ray structural examination, revealing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond (Mironova et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often lead to the formation of complex heterocyclic compounds. For example, the one-pot synthesis involving Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process demonstrates the chemical reactivity and potential for creating structurally diverse compounds (Morales-Salazar et al., 2022).

Physical Properties Analysis

Analyzing the physical properties of morpholine derivatives involves studying their crystalline structure and intermolecular interactions. The morpholinium salts of ring-substituted benzoic acid analogues provide insight into how morpholine interacts with other compounds, highlighting hydrogen-bonded crystal structures and potential applications in designing novel materials (Smith & Lynch, 2016).

科学的研究の応用

Synthesis and Chemical Characteristics

- 2-(Morpholinocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid is involved in various synthesis processes, notably in the production of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid. This synthesis involves reactions with benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate and its enantiomer with chloroethanol or chloroethanethiol (Kogami & Okawa, 1987).

- The compound has also been synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent. This process was characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Chemical Transformations and Applications

- The compound has been a key intermediate in the synthesis of selective estrogen receptor modulator Raloxifene and its analogs. It's synthesized by adding morpholine to the C–C bond of 1-benzothiophene with subsequent aromatization by the action of sulfur (Petrov, Popova, & Androsov, 2015).

- In pharmaceutical research, derivatives of this compound have been explored for their potential as antimicrobial and non-steroidal anti-inflammatory agents. Specifically, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was converted into other derivatives and screened for biological activity (Narayana, Ashalatha, Raj, & Kumari, 2006).

Crystal Structure and Pharmaceutical Potential

- The crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, related to this compound, has been studied. This research has implications for understanding the pharmacological activities of benzothiophene-based compounds in treating various diseases (Dugarte-Dugarte et al., 2021).

Targeted Synthesis for Biological Activity

- The targeted synthesis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a related compound, has been conducted. This is crucial for understanding the structure-activity relationship in medical chemistry and pharmaceutical science, contributing to the development of active pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).

作用機序

将来の方向性

The future directions for research on a compound like this could involve exploring its potential applications in various fields, such as drug development or materials science. Given the unique properties of morpholino compounds and carboxylic acids, there could be many interesting possibilities to explore .

特性

IUPAC Name |

2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-13(15-3-5-19-6-4-15)12-8-10-7-9(14(17)18)1-2-11(10)20-12/h8-9H,1-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFAKZAEOHSIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C=C(S2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)

![N-cyclohexyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2489363.png)